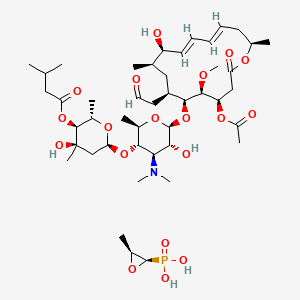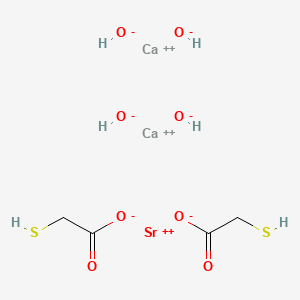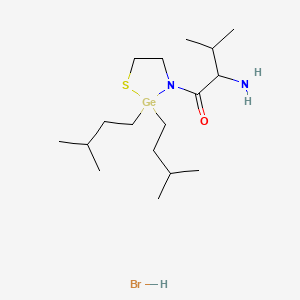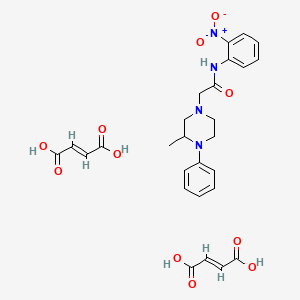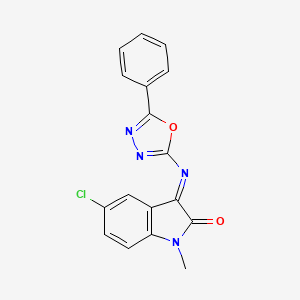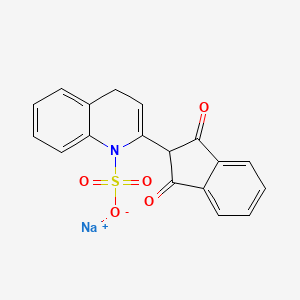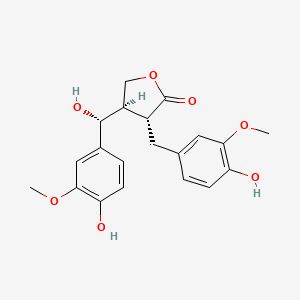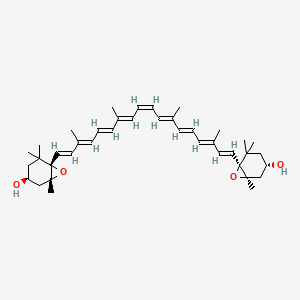
15-cis-Violaxanthin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-cis-Violaxanthin: is a naturally occurring carotenoid pigment found in photosynthetic organisms, including higher plants and algae. It plays a crucial role in the xanthophyll cycle, which helps protect plants from photo-oxidative damage by dissipating excess light energy as heat . This compound is part of the larger family of xanthophylls, which are oxygenated derivatives of carotenoids.
准备方法
Synthetic Routes and Reaction Conditions: 15-cis-Violaxanthin is biosynthesized from zeaxanthin through the action of the enzyme zeaxanthin epoxidase. This process involves the intermediate formation of antheraxanthin . The synthetic route can be summarized as follows:
Zeaxanthin: → (via zeaxanthin epoxidase)
Antheraxanthin: → (via zeaxanthin epoxidase)
Industrial Production Methods: Industrial production of this compound is challenging due to the lack of efficient resource plants or organisms. recent advances in metabolic pathway engineering have enabled the heterologous production of this compound in microorganisms such as Escherichia coli and Saccharomyces cerevisiae .
化学反应分析
Types of Reactions: 15-cis-Violaxanthin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other carotenoids or degraded products.
Reduction: It can be reduced to form less oxidized carotenoids.
Isomerization: It can undergo isomerization to form different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Acidic conditions can induce isomerization of this compound to its trans forms.
Major Products:
Oxidation: Products include various oxidized carotenoids.
Reduction: Products include less oxidized carotenoids.
Isomerization: Products include trans-violaxanthin and other isomers.
科学研究应用
15-cis-Violaxanthin has several scientific research applications:
Chemistry: It is studied for its role in the xanthophyll cycle and its photoprotective properties.
Biology: It is essential for understanding plant stress responses and adaptation to light conditions.
作用机制
15-cis-Violaxanthin exerts its effects through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photo-oxidative damage. The molecular targets include the light-harvesting complexes in chloroplasts, where it interacts with other carotenoids and proteins to facilitate energy dissipation .
相似化合物的比较
- Zeaxanthin
- Antheraxanthin
- Neoxanthin
- Lutein
Comparison: 15-cis-Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to dissipate excess light energy as heat. While other carotenoids like zeaxanthin and lutein also play roles in photoprotection, this compound’s specific isomeric form and its position in the cycle make it distinct .
属性
CAS 编号 |
24620-97-1 |
|---|---|
分子式 |
C40H56O4 |
分子量 |
600.9 g/mol |
IUPAC 名称 |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11-,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 |
InChI 键 |
SZCBXWMUOPQSOX-ACEWEDQGSA-N |
手性 SMILES |
C/C(=C\C=C/C=C(/C=C/C=C(/C=C/[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)\C)\C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C |
规范 SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


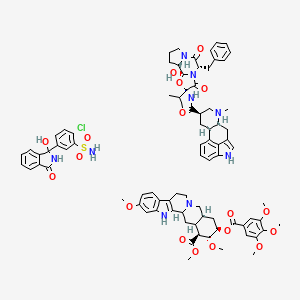
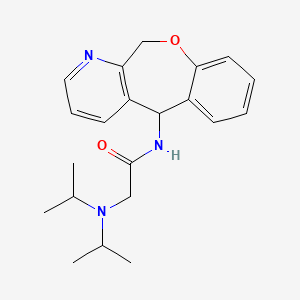
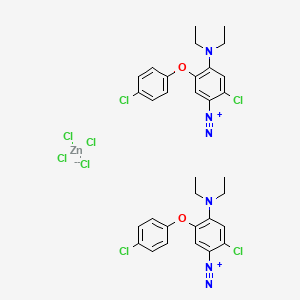
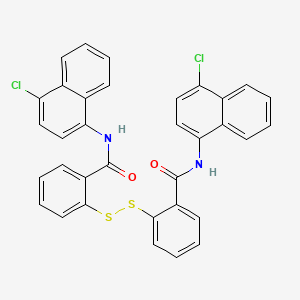
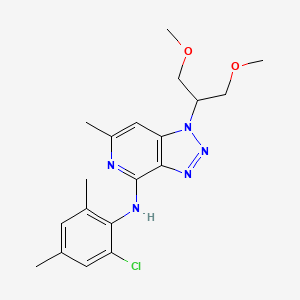
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
